molecular formula C8H13N3O4 B140106 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol CAS No. 16156-94-8

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

Cat. No. B140106
CAS RN: 16156-94-8
M. Wt: 215.21 g/mol
InChI Key: UGPDZGBXWBKFMT-UHFFFAOYSA-N
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Description

The compound "2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol" is a derivative of 2-nitroimidazole, which is a class of compounds known for their radiosensitizing and cytotoxic properties, particularly under hypoxic conditions often found in tumor cells. These compounds are of interest in the field of cancer therapy due to their potential to enhance the effectiveness of radiation treatment .

Synthesis Analysis

The synthesis of related 2-nitroimidazole derivatives involves the preparation of 2-aminoimidazole sulfate as a starting material, followed by condensation and cyclization reactions. Subsequent substitution reactions with 2-bromoethanol yield 2-(2-nitro-1H-imidazol)ethanol, which can be further modified to produce various derivatives . In the case of the compound , the synthesis would likely involve a similar pathway, with the addition of a methylation step to introduce the methyl group and an ethoxyethanol group to complete the structure.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a similar compound, 2-(2-methyl-5-nitro-1-imidazolyl)ethanol (Metronidazole-MTD), have been studied using density functional theory (DFT) methods. The molecular geometry, harmonic vibrational frequencies, and bonding features were calculated and analyzed, revealing insights into the stability of the molecule and the occurrence of intramolecular charge transfer (ICT) .

Chemical Reactions Analysis

The 2-nitroimidazole derivatives can undergo various chemical reactions, including ring closure to form aziridines, which are the active species in radiosensitization and cytotoxicity. The rates of these reactions depend on the nature of the substituents and the leaving group involved in the reaction. For instance, a competing reaction with bicarbonate ions can lead to the formation of oxazolidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitroimidazole derivatives are influenced by their molecular structure. The presence of the nitro group and the imidazole ring contributes to their radiosensitizing and bioreductive cytotoxic properties. The amphiphilic nature of some derivatives, such as those with ethoxyether-functionalized imidazolium salts, affects their solubility in water and lipophilicity, which in turn can influence their antimicrobial activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Microwave irradiation has been utilized to synthesize derivatives of 2-methyl-5-nitro-1H-imidazol-1-yl, showcasing a novel approach in chemical synthesis (Yang Shao-bin, 2015).
  • Chemical Reactivity and Derivatives : Studies on analogues of 2-methyl-5-nitro-1H-imidazol-1-yl have demonstrated various chemical reactions, including condensation, substitution, and esterification, contributing to our understanding of its reactivity and potential for derivative synthesis (T. C. Jenkins et al., 1990).

Biological and Pharmacological Research

  • Antimicrobial Activity : Research has shown that derivatives of 2-methyl-5-nitro-1H-imidazol-1-yl exhibit antimicrobial activity, indicating its potential use in developing new antimicrobial agents (M. Raga et al., 1992).
  • Antileishmanial Activity : Certain derivatives have demonstrated efficient antileishmanial activity against specific Leishmania strains, suggesting their potential use in treating leishmaniasis (Michael A. Rodriguez et al., 2020).
  • Radiosensitization : Some analogues are explored as radiosensitizers, which could enhance the efficacy of radiotherapy in cancer treatment (M. Suto et al., 1991).

properties

IUPAC Name

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-7-9-6-8(11(13)14)10(7)2-4-15-5-3-12/h6,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPDZGBXWBKFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167197
Record name Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

CAS RN

16156-94-8
Record name 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJE896YYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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